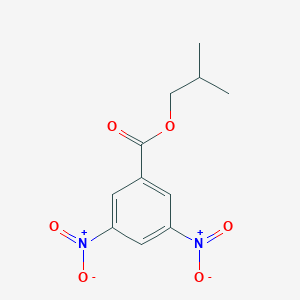
1-Caffeoyl-beta-D-glucose
Übersicht
Beschreibung
1-Caffeoyl-beta-D-glucose is a cinnamate ester obtained by the formal condensation of the 1-hydroxy group of beta-D-glucopyranose with the carboxy group of trans-caffeic acid . This compound is a naturally occurring metabolite found in various plants, including coffee, tea, and other botanical sources . It is known for its potential biological activities and is a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Caffeoyl-beta-D-glucose can be synthesized through the esterification of caffeic acid with beta-D-glucose. The reaction typically involves the use of a catalyst such as nicotinamide adenine dinucleotide (NAD) to mediate the formation of a carbon-oxygen single bond between the carbonyl group of caffeic aldehyde and the 6-hydroxyl group on glucose . The reaction conditions often include acidic and low salt environments to optimize the yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the compound can be extracted from natural sources such as coffee and tea plants through processes involving solvent extraction and purification .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Caffeoyl-beta-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the caffeoyl moiety to dihydrocaffeoyl derivatives.
Substitution: The hydroxyl groups on the glucose moiety can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrocaffeoyl derivatives.
Substitution: Various acylated glucose derivatives.
Wissenschaftliche Forschungsanwendungen
1-Caffeoyl-beta-D-glucose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and glycosylation reactions.
Biology: The compound is studied for its role in plant metabolism and its potential antioxidant properties.
Medicine: Research has shown potential anti-inflammatory, antiviral, and anticancer activities.
Industry: It is used in the development of natural antioxidants and preservatives for food and cosmetic products
Wirkmechanismus
The mechanism of action of 1-caffeoyl-beta-D-glucose involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and inhibits oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Antiviral Activity: The compound interferes with viral replication by inhibiting viral enzymes and proteins.
Vergleich Mit ähnlichen Verbindungen
Chlorogenic Acid: Another caffeic acid derivative with similar antioxidant and anti-inflammatory properties.
Caftaric Acid: A compound found in Echinacea species with similar biosynthetic pathways.
Dihydrocaffeoyl-beta-D-glucose: A reduced form of 1-caffeoyl-beta-D-glucose with similar biological activities
Uniqueness: this compound is unique due to its specific ester linkage between caffeic acid and beta-D-glucose, which imparts distinct biological activities and stability compared to other similar compounds .
Eigenschaften
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O9/c16-6-10-12(20)13(21)14(22)15(23-10)24-11(19)4-2-7-1-3-8(17)9(18)5-7/h1-5,10,12-18,20-22H,6H2/b4-2+/t10-,12-,13+,14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSDYZZEIBAPIN-VBQORRLJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415188 | |
| Record name | 1-Caffeoyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-08-0 | |
| Record name | 1-Caffeoyl-beta-D-glucose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethoxy-4-[2-[4-(4-propylcyclohexyl)phenyl]ethynyl]benzene](/img/structure/B170085.png)

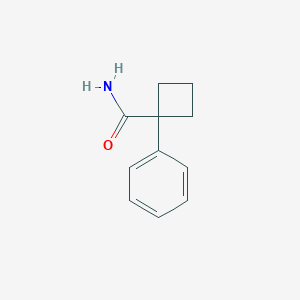


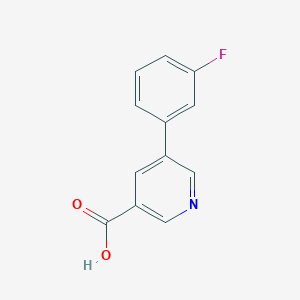
![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)
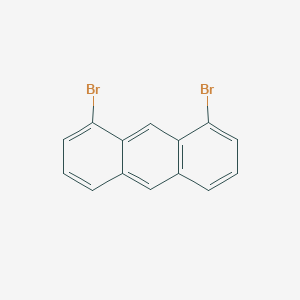
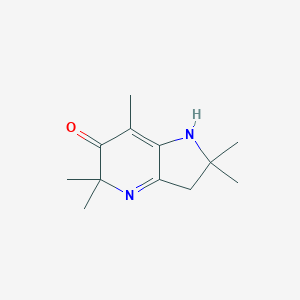
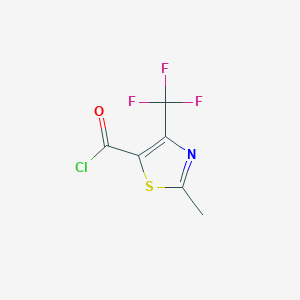
![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)
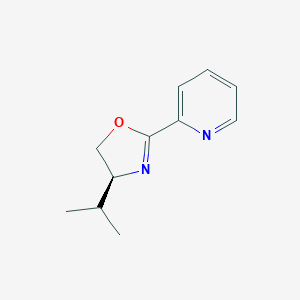
![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)
